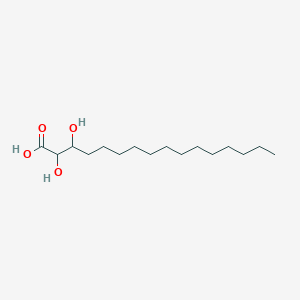

2,3-Dihydroxyhexadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88591-49-5 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

2,3-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)15(18)16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |

InChI Key |

KTHRQDFQEQQGDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C(C(=O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Routes to Dihydroxyhexadecanoic Acid Formation

The conversion of a saturated fatty acid like hexadecanoic acid into its dihydroxylated form at the 2,3-positions necessitates a sequence of highly specific enzymatic reactions. This pathway typically involves desaturation, epoxidation, and hydrolysis to yield the final diol product.

Fatty acid desaturases are a crucial class of enzymes that introduce double bonds into the acyl chains of fatty acids. nih.gov This desaturation reaction is a vital first step in forming the necessary precursor for 2,3-dihydroxyhexadecanoic acid from hexadecanoic acid (palmitic acid). These enzymes are responsible for converting single carbon-carbon bonds into double carbon-carbon bonds, transforming saturated fatty acids into unsaturated ones. wikipedia.org

The production of polyunsaturated fatty acids (PUFAs) from saturated fatty acids is dependent on the action of these desaturases. mdpi.comnih.gov The location of the newly introduced double bond is highly specific to the particular desaturase. For the synthesis of this compound, a desaturase capable of introducing a double bond at the Δ2 position of hexadecanoic acid would be required to form 2-hexadecenoic acid. Fatty acid desaturases are classified based on the position where they introduce the double bond, such as delta (counting from the carboxyl end) and omega (counting from the methyl end). wikipedia.org While Δ9 desaturases are common, the enzymes required for Δ2 desaturation are less so but are essential for this specific biosynthetic pathway.

Once an unsaturated fatty acid precursor is available, epoxygenases catalyze the formation of an epoxide intermediate. Epoxygenases, which are often members of the cytochrome P450 (CYP) superfamily, metabolize unsaturated fatty acids like linoleic acid and arachidonic acid into epoxy-fatty acids. nih.gov In the context of this compound synthesis, an epoxygenase would act on 2-hexadecenoic acid to form 2,3-epoxyhexadecanoic acid.

These enzymes play a significant role in cardiovascular physiology through the production of metabolites such as epoxyeicosatrienoic acids (EETs) and epoxyoctadecenoic acids (EpOMEs). nih.gov The formation of these epoxides is a critical intermediate step before the final diol can be produced.

The final step in this pathway is catalyzed by epoxide hydrolases (EHs). These enzymes are responsible for the hydrolysis of the reactive epoxide ring to form the corresponding, and generally less reactive, vicinal diol. nih.govresearchgate.net In this case, an epoxide hydrolase would convert 2,3-epoxyhexadecanoic acid into this compound.

The epoxide hydrolase family includes multiple forms, with microsomal EH (EPHX1) and soluble EH (EPHX2) being the best characterized. nih.gov They play a key role in detoxifying xenobiotics and metabolizing endogenous signaling molecules. nih.gov EPHX2, for instance, converts EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov While EPHX2 was thought to be primarily responsible for this hydrolysis, recent studies have shown that EPHX1 also contributes significantly to the hydrolysis of epoxy-fatty acids in vivo. uzh.ch This enzymatic action completes the biosynthesis of the dihydroxy fatty acid.

| Enzyme Class | Function in Pathway | Example Substrate(s) | Example Product(s) |

| Fatty Acid Desaturase | Introduces a double bond into the fatty acid chain | Hexadecanoic Acid | 2-Hexadecenoic Acid |

| Epoxygenase (CYP) | Forms an epoxide ring at the double bond | 2-Hexadecenoic Acid | 2,3-Epoxyhexadecanoic Acid |

| Epoxide Hydrolase | Hydrolyzes the epoxide to form a diol | 2,3-Epoxyhexadecanoic Acid | This compound |

Direct hydroxylation of the saturated fatty acid chain is an alternative route to diol formation, mediated by various classes of hydroxylating enzymes.

Cytochrome P450 Monooxygenases (CYPs): These are heme-thiolate proteins that catalyze a wide array of oxidative reactions, including the hydroxylation of fatty acids. nih.gov The catalytic cycle of CYPs involves the activation of molecular oxygen, leading to the formation of a high-valent iron(IV)-oxo intermediate, which is a powerful oxidizing agent capable of inserting an oxygen atom into an unactivated C-H bond. wikipedia.org In some yeasts, CYPs are known to perform ω-hydroxylation of fatty acids as the initial step in producing dicarboxylic acids. nih.gov Some bacterial CYPs, such as CYP168A1 from Pseudomonas aeruginosa, can hydroxylate saturated fatty acids like palmitic acid at sub-terminal positions (ω-1 and ω-2). plos.org Self-sufficient P450s, which contain both the heme and reductase domains in a single polypeptide chain, are particularly efficient at these transformations. nih.gov

α-Ketoglutarate-Dependent Hydroxylases: This superfamily of non-heme iron enzymes catalyzes diverse oxidative reactions, including hydroxylations. wikipedia.orgnih.gov Their mechanism involves the binding of the substrate and the co-substrate α-ketoglutarate (αKG) to the Fe(II) center in the enzyme's active site. Molecular oxygen then binds, leading to the oxidative decarboxylation of αKG to succinate (B1194679) and CO2. This process generates a highly reactive Fe(IV)-oxo intermediate, which subsequently hydroxylates the primary substrate. wikipedia.orgrsc.org These enzymes are involved in various metabolic processes, including lipid-related metabolism. nih.gov

Flavin-Dependent Monooxygenases (FMOs): FMOs utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen for substrate oxidation. nih.gov In the catalytic cycle, NAD(P)H reduces the oxidized flavin (Flox). The reduced flavin (Flred) then reacts with O2 to form a C4a-(hydro)peroxyflavin intermediate. This intermediate is the key oxygenating species that transfers an oxygen atom to the substrate. nih.gov FMOs can be single-component, where both reductase and monooxygenase activities reside on the same protein, or two-component systems, where these functions are on separate proteins. nih.gov They are known to be involved in the biosynthesis of various natural products and can hydroxylate a range of substrates. acs.orgbioengineer.org

| Enzyme Family | Cofactor(s) | Oxygenating Intermediate | Key Mechanistic Feature |

| Cytochrome P450 Monooxygenases | Heme, NADPH | Iron(IV)-oxo Porphyrin Radical Cation | Heme-based activation of O2 |

| α-Ketoglutarate-Dependent Hydroxylases | Fe(II), α-Ketoglutarate, Ascorbate | Iron(IV)-oxo (Ferryl) | Oxidative decarboxylation of α-ketoglutarate |

| Flavin-Dependent Monooxygenases | FAD/FMN, NAD(P)H | C4a-(hydro)peroxyflavin | Flavin-based activation of O2 |

Microbial Biosynthesis and Engineered Production Systems

The production of specialized chemicals like dihydroxyhexadecanoic acid can be achieved through metabolic engineering of microorganisms. By introducing the necessary biosynthetic genes into a robust host organism, a cellular factory can be created for the target molecule.

Escherichia coli is a widely used host for the heterologous expression of biosynthetic pathways due to its well-understood genetics and rapid growth. berscience.org To produce hydroxylated fatty acids, the genes encoding the required enzymes, such as specific cytochrome P450s, are introduced and expressed in E. coli. plos.orgnih.gov

For example, researchers have successfully engineered E. coli to produce ω-hydroxy palmitic acid. epa.gov This was achieved by overexpressing a P450 system (CYP153A from Marinobacter aquaeolei and its redox partners) and deleting the fadD gene, which is involved in the first step of fatty acid degradation, to prevent the loss of the fatty acid substrate. epa.govmdpi.com Further enhancements in yield were accomplished by optimizing the supply of the necessary cofactor, NADH, for the P450 reaction. epa.gov Similarly, other studies have demonstrated the functional expression of various plant and bacterial P450s in E. coli for the hydroxylation of diverse substrates. nih.govnih.govresearchgate.net The construction of a pathway for this compound in E. coli would likely involve the co-expression of genes for a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase, or alternatively, a set of specific hydroxylases.

| Host Organism | Expressed Enzyme(s) | Target Product | Key Engineering Strategy | Reference |

| Escherichia coli | CYP153A (P450), camA/camB (Redox partners) | ω-Hydroxy Palmitic Acid | Deletion of fadD, optimization of NADH cofactor supply | epa.gov |

| Escherichia coli | CYP168A1 (P450) | ω-1 and ω-2 Hydroxy Fatty Acids | Cloning and expression of the P450 from P. aeruginosa | plos.org |

| Escherichia coli | CaCYP707A2 (Plant P450), CaCPR (Redox partner) | Phaseic Acid (from ABA) | Identification of a soluble plant P450 and its preferred redox partner | nih.gov |

| Escherichia coli | Corynebacterium glutamicum FAS1A (Fatty Acid Synthase) | Fatty Alcohols, Methyl Ketones | Expression of a heterologous Type I FAS to run in parallel with the native system | berscience.org |

Metabolic Engineering Strategies for Enhanced Production of Hydroxylated Fatty acids

Metabolic engineering offers promising strategies to enhance the production of hydroxylated fatty acids in various host organisms, including plants and microorganisms like Escherichia coli and yeast. mdpi.comnih.govnih.gov These strategies typically involve the introduction of specific enzymes and the manipulation of native metabolic pathways to channel precursors towards the desired product.

Key metabolic engineering strategies include:

Expression of Fatty Acid Hydroxylases: A primary approach is the heterologous expression of enzymes capable of introducing hydroxyl groups onto fatty acids. Cytochrome P450 monooxygenases are a major class of enzymes used for this purpose. nih.govfrontiersin.orgwikipedia.org For instance, the expression of the Ricinus communis fatty acid hydroxylase 12 (FAH12) in Arabidopsis has been shown to produce hydroxy fatty acids. nih.gov

Enhancing Precursor Supply: Increasing the intracellular pool of fatty acid precursors is crucial for high-yield production. This can be achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase, or by engineering central carbon metabolism to direct more flux towards acetyl-CoA. mdpi.com

Optimizing Downstream Pathways: To increase the accumulation of the desired hydroxylated fatty acids, it is often necessary to modify downstream pathways. For example, co-expression of diacylglycerol acyltransferase 2 (DGAT2) from castor bean with a fatty acid hydroxylase can significantly increase the incorporation of hydroxylated fatty acids into triacylglycerols (TAGs), the main storage lipid in seeds. nih.gov

Host Organism Selection and Modification: The choice of production host is critical. E. coli has been engineered for the production of medium-chain hydroxy fatty acids by expressing a P450 BM3 monooxygenase and co-expressing a thioesterase to control the chain length of the fatty acid products. nih.govfrontiersin.org In yeast, metabolic engineering efforts have focused on increasing the supply of acetyl-CoA and NADPH, which are essential for fatty acid synthesis. mdpi.com

Pathway Optimization in Bioreactors: For microbial production systems, optimizing fermentation conditions, such as the carbon source, can further enhance yields. For example, supplementing glucose with glycerol (B35011) as a carbon source has been shown to increase the production of hydroxy fatty acids in E. coli. nih.govfrontiersin.org

The following table summarizes various metabolic engineering approaches and their impact on hydroxylated fatty acid production:

| Strategy | Enzyme/Pathway Targeted | Host Organism | Outcome | Reference |

| Hydroxylase Expression | Ricinus communis Fatty Acid Hydroxylase 12 (FAH12) | Arabidopsis thaliana | Production of up to 17% hydroxy fatty acids. | nih.gov |

| Enhancing Incorporation | Ricinus communis Diacylglycerol Acyltransferase 2 (RcDGAT2) | Arabidopsis thaliana | Dramatic increase in ricinoleate (B1264116) (a hydroxy fatty acid) levels in seed oil. | nih.gov |

| Chain Length Control & Hydroxylation | P450 BM3 Monooxygenase & Acyl-ACP Thioesterase | Escherichia coli | Increased yield of medium-chain hydroxy fatty acids. | nih.govfrontiersin.org |

| Enhancing Precursor Supply | Acetyl-CoA Carboxylase, Aldehyde Dehydrogenase | Yeast, E. coli | Increased fatty acid production. | mdpi.com |

| Optimizing Fermentation | Glycerol Supplementation | Escherichia coli | Increased production of hydroxy fatty acids to 144 mg/L. | nih.govfrontiersin.org |

Chemical and Chemo Enzymatic Synthesis Approaches

Total Synthesis Strategies

Total synthesis provides a powerful means to produce structurally defined dihydroxy fatty acids that may not be readily available from natural sources. These strategies often focus on achieving high stereoselectivity and regioselectivity.

Asymmetric Synthesis of Specific Enantiomers (e.g., (R)- and (S)-10,16-Dihydroxyhexadecanoic Acid)

The asymmetric synthesis of specific enantiomers is crucial for understanding their biological activities and for applications where stereochemistry is critical. A notable example is the synthesis of (R)- and (S)-10,16-dihydroxyhexadecanoic acid. nih.govresearchgate.net The first asymmetric syntheses of these cutin monomers were reported, which also led to the confirmation of the (S)(+)-absolute configuration for the isomer derived from tomato. nih.govresearchgate.net Such syntheses allow for the investigation of the distinct biological roles of individual stereoisomers. nih.govresearchgate.net

Regioselective and Stereoselective Synthesis of Positional Isomers

Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis of dihydroxy fatty acids. Various methods have been developed to introduce hydroxyl groups at specific positions along the fatty acid chain. For instance, the synthesis of 1,2-dihaloalkenes can be achieved with high regio- and stereoselectivity, which can then be converted to the corresponding diols. nih.gov The electrophilic addition of halogens to alkynes is a fundamental method for creating 1,2-dihaloalkenes. nih.gov More advanced strategies utilize catalysts to control the regio- and stereochemical outcome. nih.gov

Enzyme-Catalyzed Reactions for Derivatization

Enzymes, particularly lipases, offer a green and highly selective alternative to traditional chemical methods for the synthesis and modification of fatty acid derivatives. These biocatalysts operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

Lipase-Mediated Esterification and Trans-Esterification

Lipases are widely used for the synthesis of fatty acid esters through esterification and transesterification reactions. mdpi.comcapes.gov.br These reactions are advantageous over chemical methods as they often proceed under milder conditions and with higher selectivity, reducing the formation of unwanted byproducts. mdpi.com

In the context of dihydroxyhexadecanoic acid, lipase-mediated reactions have been explored for the synthesis of structured lipids. For instance, lipase-catalyzed transesterification of dihydrocaffeic acid with flaxseed oil has been investigated to produce phenolic lipids. nih.gov The ratio of substrates and the composition of the reaction medium were found to significantly influence the yield of mono- and diacylglycerols. nih.gov Similarly, the transesterification of skipjack tuna eyeball oil with commercial butterfat, mediated by lipase (B570770), has been used to enrich the oil with medium-chain fatty acids while retaining polyunsaturated fatty acids. nih.gov

Enzymatic Oligomerization and Polyesterification Reactions

The ability of dihydroxy fatty acids to undergo polymerization makes them valuable monomers for the synthesis of biodegradable polyesters. Enzymes, especially lipases, have been successfully employed to catalyze these polymerization reactions.

The oligomerization of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) and its methyl ester has been studied using various lipases. nih.gov Candida antarctica lipase B (CAL-B) has proven to be particularly effective in the polyesterification of long-chain ω-hydroxy acids. nih.gov Studies on the enzymatic polyesterification of 10,16-DHPA have shown that the monomer is efficiently consumed, leading to the formation of linear polyesters. nih.govnih.gov The molecular weight of the resulting polymers can be influenced by reaction conditions such as the solvent and temperature. nih.govresearchgate.net For example, optimal yields for the oligomerization of 10,16-DHPA were achieved at 60 °C in toluene (B28343) and 2-methyl-2-butanol. nih.gov

Table 1: Lipase-Catalyzed Oligomerization of 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA) and its Methyl Ester.

| Monomer | Enzyme | Solvent | Temperature (°C) | Mn (Da) | Mw (Da) | Reference |

|---|---|---|---|---|---|---|

| 10,16-DHPA | CAL-B | Toluene | 60 | 1206 | 814 | nih.gov |

| Methyl-10,16-DHHD | CAL-B | Toluene | 60 | 860 | 982 | nih.gov |

Biocatalytic Oxidation Reactions for Functionalization

Biocatalytic oxidation reactions provide a powerful tool for the functionalization of fatty acids, including the introduction of hydroxyl and keto groups. nih.govnih.gov Oxidoreductases can catalyze highly selective oxidation reactions that are often difficult to achieve with conventional chemical methods. nih.gov These enzymatic reactions can be broadly categorized into dehydrogenations and oxyfunctionalizations. nih.govrug.nl

The oxidation of 10,16-dihydroxyhexadecanoic acid has been performed to produce 7-oxohexadecanedioic acid, which can then be used in polycondensation reactions. nih.gov Furthermore, the oxidation of a protected form of 10,16-DHPA has been used to prepare 16-hydroxy-10-oxo-hexadecanoic acid. nih.gov These transformations highlight the potential of combining chemical and enzymatic steps to create a diverse range of functionalized fatty acid derivatives.

Chemical Transformation and Derivatization of 2,3-Dihydroxyhexadecanoic Acid

The presence of a carboxylic acid and two adjacent hydroxyl groups makes this compound a versatile molecule for various chemical transformations and derivatizations. These reactions allow for the synthesis of a range of valuable derivative compounds, including oxo-acids, dicarboxylic acids, anhydrides, and polymers, and enable its analysis through techniques like gas chromatography-mass spectrometry.

Chemical Oxidation Reactions (e.g., Formation of Oxo-hexadecanoic Acids, Dicarboxylic Acids)

The hydroxyl groups of this compound can undergo oxidation to yield different products depending on the reaction conditions and the oxidizing agent employed. The two primary oxidation pathways lead to the formation of oxo-hexadecanoic acids (ketones) or the cleavage of the carbon-carbon bond between the hydroxyl groups to form dicarboxylic acids.

The oxidation of the secondary hydroxyl group at the C-3 position results in the formation of a ketone, specifically 2-hydroxy-3-oxohexadecanoic acid. This type of transformation is common for secondary alcohols, which are typically oxidized to ketones. chemguide.co.uklibretexts.org Strong oxidizing agents, such as those based on chromium (e.g., Jones reagent) or manganese, are often used for this purpose. The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C-3 carbon. libretexts.org

A more drastic oxidation reaction involves the cleavage of the C2-C3 bond, a characteristic reaction of vicinal diols (adjacent hydroxyl groups). This oxidative cleavage breaks the fatty acid chain into two smaller molecules. Treatment with strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) specifically targets and cleaves the bond between the two hydroxyl-bearing carbons. This process would theoretically yield pentadecanal (B32716) (from the C3-C16 portion) and glyoxylic acid (from the C1-C2 portion). Further oxidation of the initial aldehyde products under certain conditions can lead to the formation of the corresponding carboxylic acids, resulting in pentadecanoic acid and oxalic acid. libretexts.org The full oxidation of a primary alcohol at one end of a cleaved fragment would yield a carboxylic acid. libretexts.orggithub.io

| Starting Material | Oxidation Product Type | Potential Product(s) |

| This compound | Oxo-hexadecanoic acid | 2-Hydroxy-3-oxohexadecanoic acid |

| This compound | Dicarboxylic acid (via cleavage) | Pentadecanoic acid and Oxalic acid |

Synthesis of Anhydride (B1165640) Derivatives

The carboxylic acid group of this compound can be converted into an anhydride. This can occur via two main routes: intermolecularly, to form a linear or cyclic dimer or oligomer, or through reaction with another carboxylic acid or its derivative to form a mixed anhydride.

Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid. This reaction is typically facilitated by heating in the presence of a strong dehydrating agent, such as acetic anhydride or a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netnih.gov The reaction of a fatty acid with DCC in an appropriate solvent provides the corresponding anhydride in high yields at room temperature. nih.gov The hydroxyl groups on the fatty acid chain would likely need to be protected prior to this reaction to prevent unwanted side reactions.

Alternatively, an acid anhydride can be synthesized by reacting the carboxylic acid with an acid chloride. libretexts.org For example, reacting this compound with a molecule like acetyl chloride would form a mixed anhydride (acetic 2,3-dihydroxyhexadecanoic anhydride).

It is also conceivable that under specific conditions, intramolecular cyclization could occur between the carboxylic acid group and one of the hydroxyl groups, though this would form a less stable five- or four-membered lactone ring rather than a true anhydride. The more common anhydride formation is intermolecular. wikipedia.org

| Reagent Type | Anhydride Product |

| Dehydrating agent (e.g., Acetic Anhydride, DCC) | Symmetrical anhydride of this compound |

| Acid Chloride (e.g., Acetyl Chloride) | Mixed anhydride |

Preparation of Silylated Derivatives for Protection and Analysis

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is necessary to convert non-volatile compounds into more volatile derivatives. gcms.czrsc.org The polar hydroxyl and carboxylic acid groups of this compound make it non-volatile. Silylation is a common derivatization technique used to replace the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group. gcms.czrestek.com

This derivatization reduces the polarity of the molecule and inhibits hydrogen bonding, thereby increasing its volatility and thermal stability for GC analysis. gcms.cz The reaction is typically carried out by treating the fatty acid with a silylating agent. Commonly used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comrsc.org The reaction proceeds by mixing the sample with the silylating reagent in a suitable solvent and heating for a short period to ensure complete derivatization of all active hydrogens on the hydroxyl and carboxylic acid groups. research-solution.com

| Silylating Reagent | Purpose of Derivatization | Analytical Technique |

| BSTFA + 1% TMCS | Increase volatility and thermal stability | GC-MS |

| MSTFA | Increase volatility and thermal stability | GC-MS |

| BSA (N,O-Bis(trimethylsilyl)acetamide) | Increase volatility and thermal stability | GC-MS |

Synthesis of Linear and Branched Oligomers and Polymers

The bifunctional nature of this compound, possessing both a carboxylic acid group and hydroxyl groups, allows it to act as a monomer for polymerization reactions, specifically to form polyesters. nih.gov This process, known as polycondensation or polyesterification, involves the formation of ester linkages between monomer units, with the elimination of a small molecule, typically water. researchgate.net

Linear polymers can be synthesized through the reaction of the carboxylic acid group of one monomer with the terminal hydroxyl group (if present after modification) or one of the existing hydroxyl groups of another monomer. The presence of two hydroxyl groups (at C-2 and C-3) in addition to the carboxylic acid group (at C-1) allows for the formation of branched polymers. The secondary hydroxyl group at C-3 and the carboxylic acid can participate in forming the main polyester (B1180765) chain, while the hydroxyl group at C-2 can act as a branching point by reacting with the carboxylic acid group of another monomer.

The polymerization can be catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or by metal-based catalysts, such as those containing tin or titanium. researchgate.netnih.govwisc.edu Enzymatic catalysis, for example using lipases, also presents a milder and more selective method for polyester synthesis. nih.gov The properties of the resulting polyester, such as its molecular weight, linearity or degree of branching, and physical characteristics, can be controlled by the reaction conditions, including temperature, catalyst, and reaction time.

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,3-Dihydroxyhexadecanoic acid by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the key proton signals are those associated with the hydroxyl groups, the methine protons at the C2 and C3 positions, and the long aliphatic chain.

Hydroxyl (-OH) Protons: The chemical shifts of the two hydroxyl protons can vary depending on the solvent, concentration, and temperature. They typically appear as broad singlets.

Methine (C2-H and C3-H) Protons: The protons attached to the carbons bearing the hydroxyl groups (C2 and C3) are expected to resonate in the range of 3.5-4.5 ppm. Their specific shifts and coupling patterns are critical for confirming the 2,3-diol structure.

Alkyl Chain Protons: The methylene (B1212753) (-CH₂) protons of the long hydrocarbon chain will appear as a complex multiplet, typically around 1.2-1.6 ppm. The terminal methyl (-CH₃) group protons are expected to resonate at approximately 0.8-0.9 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| C2-H | 3.5 - 4.2 | Multiplet |

| C3-H | 3.6 - 4.3 | Multiplet |

| -CH₂- (chain) | 1.2 - 1.6 | Multiplet |

| -CH₃ (terminal) | 0.8 - 0.9 | Triplet |

Note: Data are predictive and based on typical values for similar functional groups.

¹³C-NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, this technique confirms the presence of the carboxylic acid, the two hydroxyl-bearing carbons, and the carbons of the alkyl chain. chemicalbook.com

Carbonyl Carbon (C1): The carboxylic acid carbon is the most deshielded, typically appearing in the 175-185 ppm region. chemicalbook.com

Hydroxylated Carbons (C2, C3): The carbons directly attached to the hydroxyl groups (C2 and C3) are expected to have chemical shifts in the range of 65-75 ppm.

Alkyl Chain Carbons: The carbons of the long aliphatic chain resonate between approximately 14 ppm (terminal methyl group) and 34 ppm. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shift Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 175 - 185 |

| C2 (-CHOH) | 70 - 75 |

| C3 (-CHOH) | 71 - 76 |

| C4-C15 (-CH₂-) | 22 - 34 |

Note: Data are predictive and based on published values for analogous fatty acids and general chemical shift ranges. chemicalbook.comwisc.edu

Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR is a powerful technique for analyzing the structural characteristics of this compound in its solid form. Unlike solution-state NMR, which averages out anisotropic interactions, solid-state NMR provides information about the local molecular environment within a crystal lattice. ucsb.edu

This methodology is particularly valuable for:

Distinguishing Polymorphs: Different crystalline forms (polymorphs) of the acid will result in distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions. This allows for the identification and characterization of different solid phases. blogspot.com

Monitoring Reactions: Solid-state NMR can be used to monitor chemical transformations involving the solid material. For instance, it can track the conversion of the acid into a salt or ester by observing the disappearance of the carboxylic acid signal and the appearance of new signals corresponding to the product.

Characterizing Supramolecular Structure: The technique provides insights into the arrangement of molecules, including hydrogen bonding networks involving the hydroxyl and carboxylic acid groups, which dictate the macroscopic properties of the material. ucsb.edu

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons (~70 eV), causing ionization and extensive fragmentation. nih.gov While this "hard" ionization technique often results in a weak or absent molecular ion peak (the ion of the intact molecule), the resulting fragment ions are highly reproducible and characteristic of the molecule's structure. nih.gov

For this compound, the key fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bonds adjacent to the oxygen-bearing carbons. researchgate.net

Expected fragmentation patterns include:

Cleavage between C1 and C2: Loss of the carboxyl group (-COOH) as a radical.

Cleavage between C2 and C3: This is a primary fragmentation site for diols, leading to characteristic ions that help locate the positions of the hydroxyl groups.

Cleavage between C3 and C4: This cleavage separates the functionalized head group from the long alkyl tail.

McLafferty Rearrangement: A common fragmentation pathway for carboxylic acids, though it may be less prominent than alpha-cleavage in this specific structure. researchgate.net

Table 3: Predicted Key Fragment Ions in EI-MS of this compound

| Fragmentation Event | Description | Predicted m/z of Fragment |

|---|---|---|

| Alpha-cleavage (C2-C3) | Fission between the two hydroxyl-bearing carbons. | Varies based on charge retention |

| Alpha-cleavage (C3-C4) | Loss of the C1-C3 head group from the alkyl chain. | Varies based on charge retention |

Note: The molecular ion (M⁺•) for this compound would be at m/z 288, but it is often weak or undetectable in EI-MS. nih.gov

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. researchgate.netnih.gov This method is particularly useful for differentiating between positional isomers of fatty acids, which have the same molecular weight but differ in the location of their functional groups. escholarship.org

For dihydroxy fatty acids, a characteristic fragmentation pathway involves the cleavage of the carbon-carbon bond between the two vicinal hydroxyl groups. embrapa.brresearchgate.net In the case of this compound, this would result in specific fragment ions that are indicative of the hydroxyl groups being located at the C-2 and C-3 positions. The analysis is often performed on derivatized fatty acids, such as trimethylsilyl (B98337) (TMS) ether methyl esters, to improve their volatility and chromatographic behavior. embrapa.brresearchgate.net

The collision-induced dissociation (CID) spectra of polyhydroxy unsaturated fatty acids are uniquely descriptive of individual structures. acs.orgnih.gov The fragmentation mechanisms are generally directed by the positions of the hydroxyl groups relative to any double bonds present in the fatty acid chain. acs.orgnih.gov For saturated dihydroxy fatty acids like this compound, the fragmentation patterns will be primarily influenced by the positions of the two hydroxyl groups and the carboxylic acid moiety.

Table 1: Predicted Key MS/MS Fragmentation Ions for Derivatized this compound

| Precursor Ion (as TMS ether methyl ester) | Fragmentation Description | Predicted Fragment Ion (m/z) |

| [M]+• | Cleavage between C-2 and C-3 | Fragment containing the ester and C-1/C-2 |

| [M]+• | Cleavage between C-3 and C-4 | Fragment containing the rest of the alkyl chain |

| [M-H]⁻ | Loss of CO₂ | [M-H-44]⁻ |

| [M-H]⁻ | Loss of H₂O | [M-H-18]⁻ |

Note: The exact m/z values will depend on the derivatization method used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy provides a detailed fingerprint of the functional groups within a molecule like this compound. The presence of a carboxylic acid, two hydroxyl groups, and a long alkane chain gives rise to a series of characteristic absorption bands.

The carboxylic acid functional group is identified by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.comyoutube.com This broadening is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions. youtube.com Superimposed on this broad band are the sharper C-H stretching absorptions of the hexadecyl chain, which occur between 2960 and 2850 cm⁻¹. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. orgchemboulder.com The exact position depends on factors such as dimerization and hydrogen bonding. orgchemboulder.com The C-O stretching vibration of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com

The two hydroxyl groups at the C-2 and C-3 positions will also contribute to the O-H stretching region, although their individual bands may be masked by the broad carboxylic acid O-H absorption. The C-O stretching vibrations of these secondary and tertiary alcohols will appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The long methylene (-CH₂-) chain of the hexadecanoic acid backbone will show characteristic bending (scissoring) vibrations around 1470-1450 cm⁻¹. acs.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkane C-H | Stretch | 2960 - 2850 | Strong, Sharp |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong, Sharp |

| Alkane CH₂ | Bend (Scissor) | 1470 - 1450 | Medium |

| Carboxylic Acid O-H | Bend | 1440 - 1395 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Alcohol C-O | Stretch | 1200 - 1000 | Medium |

Source: Adapted from general IR spectroscopy principles. orgchemboulder.comacs.org

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures and for assessing its purity. Gas chromatography coupled with mass spectrometry is a particularly powerful method for the analysis of fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust analytical technique for the separation and identification of fatty acids in various samples. nih.govnih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required before GC-MS analysis. youtube.com This usually involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). youtube.com The hydroxyl groups are also often derivatized, for example, by converting them into trimethylsilyl (TMS) ethers to increase their volatility and thermal stability. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. researchgate.net

The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. nih.gov For dihydroxy fatty acid derivatives, the mass spectra are often characterized by fragment ions resulting from the cleavage of the bond between the two vicinal trimethylsiloxy groups, which is highly diagnostic for determining the position of the hydroxyl groups. embrapa.brresearchgate.net GC-MS can be operated in single ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of specific fatty acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool for the detection and quantification of fatty acids, including dihydroxy fatty acids like this compound, from complex mixtures. Its high sensitivity and selectivity make it ideal for analyzing low-abundance lipids in biological samples. nih.govspringernature.com A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is often employed to achieve precise quantification. nih.gov

Reversed-phase chromatography is commonly the method of choice for lipid analysis. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For the analysis of related compounds, specific LC-MS conditions have been developed. For example, a method for analyzing lysergic acid diethylamide (LSD) and its metabolite 2-oxo-3-hydroxy-LSD utilized a C18 column with a gradient elution. mdpi.com While the specific compound differs, the principles of separating hydroxylated organic acids are transferable.

The mass spectrometer detects the ions of the target compound. In positive electrospray ionization (ESI) mode, molecules are protonated to form [M+H]⁺ ions. For quantitative analysis, MRM is used, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.comnih.gov This enhances specificity by filtering out background noise.

Below is a representative table of LC-MS parameters that could be adapted for the analysis of this compound, based on methods for similar analytes.

| Parameter | Description | Example Value/Condition |

| Chromatography | ||

| Column | The stationary phase used for separation. | C18 Reversed-Phase Column |

| Mobile Phase | A solvent system used to elute compounds. | Gradient of water with formic acid (A) and acetonitrile/methanol (B) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 5 - 10 µL |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate ions from the analyte. | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detection Mode | Technique for quantitative analysis. | Multiple Reaction Monitoring (MRM) |

| Monitored Transitions | Specific precursor and product ions for the analyte. | e.g., [M-H]⁻ → product ions for negative mode |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating mixtures, monitoring reaction progress, and determining the purity of a compound. libretexts.orgyoutube.com In the context of this compound, TLC can be used to track its formation in a synthesis reaction or to separate it from reactants and byproducts. youtube.com

TLC operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.orgyoutube.com The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate. youtube.comyoutube.com The mobile phase, or eluent, is a solvent or a mixture of solvents. youtube.com

When a TLC plate is developed, the solvent moves up the plate via capillary action. youtube.com Nonpolar compounds, having a weaker affinity for the polar stationary phase, travel further up the plate with the less polar mobile phase, resulting in a higher Retention Factor (Rf) value. youtube.com Conversely, more polar compounds like this compound, with its two hydroxyl groups and a carboxylic acid function, will interact more strongly with the silica gel and have a lower Rf value. youtube.com

The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of starting material spots and the appearance of a new, more polar product spot would indicate the formation of this compound. youtube.comyoutube.com

Visualization of the separated spots is often achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical agent like potassium permanganate (B83412) or iodine, which reacts with organic compounds to produce colored spots. youtube.comyoutube.com

| Parameter | Description | Typical Choice for Fatty Acids |

| Stationary Phase | The adsorbent layer on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | A mixture of a nonpolar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether) |

| Application | Method of applying the sample to the plate. | Spotting with a glass capillary tube. libretexts.org |

| Visualization | Method to see the separated compound spots. | UV light (254 nm) or chemical stain (e.g., Iodine vapor, Potassium Permanganate dip). youtube.com |

| Analysis | Calculation to identify and compare spots. | Retention Factor (Rf) = (Distance traveled by sample) / (Distance traveled by solvent). libretexts.org |

Morphological and Physical Characterization of Associated Materials

When this compound is incorporated into larger structures such as polymer films or self-assembled monolayers, a different set of techniques is required to characterize the morphological and physical properties of these materials.

Atomic Force Microscopy (AFM) for Surface Topography and Polymer Self-Assembly

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface at the nanoscale. youtube.commdpi.com It is exceptionally well-suited for characterizing the surface topography and morphology of polymer films and other materials associated with fatty acids. youtube.comresearchgate.net Unlike electron microscopy, AFM can be operated in air or liquid, which is advantageous for studying soft and biological materials. nih.gov

In AFM, a sharp tip at the end of a flexible cantilever mechanically scans the sample surface. mdpi.com The deflections of the cantilever due to forces between the tip and the surface are measured to create a topographical map. mdpi.com This allows for the direct measurement of features like surface roughness, and the size and distribution of domains or particles. youtube.com

For materials incorporating this compound, AFM can reveal how the fatty acid influences the self-assembly and morphology of polymers. Phase imaging, an AFM mode that maps variations in material properties like adhesion and viscoelasticity, can distinguish between different components in a polymer blend or different phases (e.g., crystalline and amorphous regions). youtube.commdpi.com This would be useful for visualizing how the fatty acid is distributed within a polymer matrix.

| AFM Mode | Information Obtained | Relevance to Fatty Acid-Containing Materials |

| Contact/Tapping Mode | High-resolution 3D surface topography, surface roughness. mdpi.com | Visualizing the surface structure of a polymer film, identifying defects, and measuring feature heights. |

| Phase Imaging | Qualitative mapping of material properties (stiffness, adhesion). youtube.com | Differentiating between polymer-rich and fatty acid-rich domains, observing phase separation. |

| Force Spectroscopy | Quantitative mechanical properties like Young's Modulus and adhesion forces. nih.gov | Measuring how the incorporation of the fatty acid affects the stiffness and surface energy of the material. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Polymers

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. thermofisher.com When applied to polymers, XRD can provide crucial information about their crystalline nature. icdd.com Polymers can exist in various forms, from highly crystalline to amorphous. icdd.com The degree of crystallinity significantly impacts the material's mechanical, thermal, and chemical properties. thermofisher.com

In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Crystalline materials produce sharp diffraction peaks at specific angles, as defined by Bragg's Law. mdpi.com The positions and intensities of these peaks are unique to a specific crystal structure. mdpi.com Amorphous materials, lacking long-range order, produce broad, diffuse humps instead of sharp peaks. icdd.com

| Parameter Analyzed | Description | Significance |

| Peak Position (2θ) | The angle at which constructive interference occurs, related to the d-spacing between crystal planes. mdpi.com | Identifies the crystalline phases present in the polymer. |

| Peak Intensity | The height of a diffraction peak, related to the amount of crystalline material. mdpi.com | Used to determine the relative amounts of different phases. |

| Peak Broadening | The width of a diffraction peak. | Can be used to estimate the size of the crystallites. |

| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in the polymer. azom.com | A key property that influences the material's rigidity, melting point, and solvent resistance. thermofisher.com |

Spectroscopic Ellipsometry for Film Properties

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the properties of thin films, such as their thickness and optical constants (refractive index 'n' and extinction coefficient 'k'). arxiv.org The technique is highly sensitive, capable of measuring film thicknesses from a few angstroms to several micrometers.

SE works by measuring the change in the polarization state of light upon reflection from a sample surface. arxiv.org An optical model, which describes the sample layer by layer (e.g., substrate, film, surface roughness), is then constructed. The film thickness and optical constants are determined by fitting the model-generated data to the experimental data. researchgate.netelsevierpure.com

For a thin film containing this compound, SE could be used to precisely measure its thickness. Furthermore, the optical constants obtained from the analysis are related to the material's composition and structure. For example, changes in the refractive index could indicate variations in film density, while the extinction coefficient spectrum reveals the material's light absorption properties and can be used to determine the optical band gap. arxiv.orgresearchgate.net

| Measured Parameter | Description | Application for Fatty Acid Films |

| Psi (Ψ) and Delta (Δ) | The raw ellipsometric parameters that describe the amplitude ratio and phase difference of polarized light. | These are the experimental data that are fitted using an optical model. |

| Film Thickness | The physical thickness of the thin film layer. arxiv.org | Crucial for controlling the properties of coatings and self-assembled layers. |

| Refractive Index (n) | Describes how light propagates through the material. | Related to the film's density and molecular structure. |

| Extinction Coefficient (k) | Describes the amount of light absorbed by the material at a specific wavelength. arxiv.org | Determines the material's transparency and can be used to calculate the absorption coefficient. |

Biological Functions and Roles in Organisms Non Human/non Clinical Contexts

Role in Plant Structural Biopolymer Formation (e.g., Cutin Monomer in Plant Cuticles)

The outer protective layer of terrestrial plants, the cuticle, is primarily composed of a complex polyester (B1180765) called cutin. nih.gov This essential barrier protects plants from environmental stresses such as water loss and pathogen attacks. nih.gov Cutin is a polymer matrix primarily made up of oxygenated fatty acids, with C16 and C18 chains being the most common, and 2,3-dihydroxyhexadecanoic acid is one of the monomers that can be incorporated into this structure. nih.govresearchgate.net

Recent research has also highlighted the role of cutin monomers in plant defense. When the cuticle is broken down by fungal enzymes, the released monomers, such as certain hydroxy fatty acids, can act as elicitors, triggering the production of hydrogen peroxide (H₂O₂), a key signaling molecule in the plant's defense response. nih.gov

Involvement in Microbial Secondary Metabolism and Bioactive Compound Production

Microorganisms are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. nih.gov These natural products are not essential for the primary growth of the organism but often confer a selective advantage in their natural environment. nih.gov this compound and similar fatty acids are integral components of some of these bioactive compounds.

A notable example of the incorporation of a dihydroxy fatty acid into a bioactive microbial product is seen in the hassallidins. Hassallidin A, an antifungal glycolipopeptide isolated from a species of cyanobacterium, contains an α,β-dihydroxytetradecanoic acid moiety. nih.gov This molecule consists of a cyclic peptide of eight amino acids, a fatty acid, and a carbohydrate. nih.gov The presence of the fatty acid component is crucial for its antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans. nih.gov This illustrates how microorganisms can utilize dihydroxy fatty acids to construct complex molecules with specific biological functions.

The biosynthetic pathways of microbial secondary metabolites are diverse and often modular. Fatty acids like this compound can serve as precursors or building blocks for a wider range of natural products. nih.gov The machinery of secondary metabolism can modify and incorporate these fatty acid units into various molecular scaffolds, leading to a diverse array of bioactive compounds. The human microbiome is also a source of simple metabolites derived from dietary precursors that can have significant biological effects. nih.gov

Metabolic Transformations and Pathways in Model Organisms

The metabolic fate of this compound and related compounds is an area of active investigation. Understanding the pathways of their synthesis, modification, and degradation provides insight into the broader metabolic networks of organisms. nih.govnih.gov

In some bacteria, the degradation of aromatic compounds can proceed through intermediates that are structurally related to dihydroxy acids. For example, the degradation of 2,3-dihydroxybenzoate in Pseudomonas reinekei MT1 involves a meta-cleavage pathway where the aromatic ring is opened. nih.govnih.gov While this specific pathway deals with an aromatic compound, it highlights the enzymatic strategies that bacteria employ to break down complex organic molecules, which can include hydroxylation and subsequent cleavage. The enzymes involved in these pathways, such as dioxygenases and decarboxylases, are often specific for their substrates. nih.govnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems. libretexts.orgwikipedia.org Enzymes and receptors are chiral and can therefore distinguish between different stereoisomers of a substrate or ligand. libretexts.orgnih.gov Natural products are typically biosynthesized as single, pure enantiomers. nih.gov

For a molecule like this compound, which contains chiral centers, its specific stereoisomeric form will dictate how it interacts with the enzymes involved in its metabolism and incorporation into larger structures. mhmedical.com The enzymes responsible for synthesizing and modifying this fatty acid will produce a specific stereoisomer, ensuring the correct three-dimensional structure for its biological role, whether as a component of the plant cuticle or as part of a microbial secondary metabolite. libretexts.org The precise stereochemistry of the hydroxyl groups on the hexadecanoic acid chain is critical for the proper folding and function of the final biopolymer or bioactive compound. nih.gov

Applications in Advanced Materials and Biotechnology Non Medical/non Human

Sustainable Polymer Chemistry and Bioplastics Development

The development of biodegradable plastics from renewable resources is a cornerstone of sustainable industrial practices. Dihydroxy fatty acids, including isomers of hexadecanoic acid, are of particular interest as monomers for creating aliphatic polyesters, which are known for their biodegradability.

While specific studies on the use of 2,3-Dihydroxyhexadecanoic acid as a monomer are limited, extensive research on its isomer, 10,16-dihydroxyhexadecanoic acid, demonstrates the potential of dihydroxy fatty acids in polyester (B1180765) synthesis. nih.govmdpi.com This related compound, which can be sourced from tomato plant cuticles, serves as a valuable model for the potential of this compound. nih.govmdpi.com The presence of two hydroxyl groups allows for polycondensation reactions, forming the polyester backbone, while the long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer.

The sourcing of these monomers from renewable agro-industrial residues presents a significant advantage, contributing to a circular economy and reducing reliance on petrochemical feedstocks. nih.gov The extraction of these dihydroxy acids from plant-based materials positions them as environmentally friendly alternatives for the chemical industry.

The synthesis of biodegradable polymers from dihydroxy fatty acids can be achieved through various polymerization techniques, including enzyme-catalyzed reactions. nih.gov For instance, lipase-catalyzed polycondensation of 10,16-dihydroxyhexadecanoic acid with a diol has been shown to produce polyesters with specific molecular weights. nih.gov These bio-based polyesters have potential applications in packaging, agriculture, and as fibers. mdpi.comresearchgate.net

The resulting polymeric materials are expected to be biodegradable, breaking down into non-toxic components and thus mitigating the environmental persistence associated with conventional plastics. The versatility in polymer synthesis allows for the tailoring of material properties to suit a range of industrial applications.

For example, the introduction of hydroxyl groups can influence the polymer's crystallinity, melting point, and tensile strength. The long aliphatic chain typical of hexadecanoic acid derivatives generally contributes to the flexibility and hydrophobicity of the polymer. While specific data for poly(this compound) is not yet available, studies on related polyhydroxyalkanoates (PHAs) show that the composition and structure of the monomer units are crucial in defining the thermal and mechanical properties of the final material. mdpi.com

Table 1: Illustrative Structure-Property Relationships in Aliphatic Polyesters (Based on related compounds)

| Monomer Feature | Expected Impact on Polymer Properties |

| Long Aliphatic Chain | Increased flexibility, hydrophobicity, and potential for lower melting points. |

| Hydroxyl Groups | Sites for cross-linking, potential for increased hydrophilicity and biodegradability. |

| Vicinal Dihydroxy Groups (as in 2,3-DHHA) | Potential for specific stereochemistry influencing crystallinity and degradation rates. |

This table is illustrative and based on general principles of polymer chemistry and data from related dihydroxy fatty acids.

Chemical Feedstocks and Industrial Intermediates

Beyond polymerization, this compound holds potential as a platform chemical for the synthesis of a variety of specialty and fine chemicals.

The hydroxyl and carboxylic acid functionalities of this compound can be chemically modified to produce a range of valuable derivatives. Through reactions such as oxidation, esterification, and amidation, it can be converted into dicarboxylic acids, keto acids, and other intermediates. mdpi.com These derived compounds can serve as building blocks in the synthesis of more complex molecules for various industrial uses, excluding human medical applications. The development of efficient catalytic processes for these transformations is an active area of research. mdpi.com

The amphiphilic nature of this compound, with its hydrophobic aliphatic tail and hydrophilic head groups, suggests its potential for producing derivatives that can act as surface-active agents. While direct evidence for this compound is pending, derivatives of other fatty acids are widely used in industrial formulations.

Derivatives of hexadecanoic acid are known to be used in the formulation of lubricants, where they can improve lubricity and reduce friction. ontosight.ai The presence of hydroxyl groups could further enhance their performance by increasing their polarity and affinity for metal surfaces. Similarly, esterification or ethoxylation of the hydroxyl and carboxyl groups could yield non-ionic surfactants with applications as emulsifiers and stabilizers in various industrial processes. The biodegradability of such derivatives would be a significant advantage over traditional petroleum-based surfactants.

Table 2: Potential Industrial Applications of this compound Derivatives

| Derivative Class | Potential Industrial Application (Non-Medical) |

| Esters | Biolubricants, plasticizers, emulsifiers |

| Ethoxylates | Emulsifiers, detergents, wetting agents |

| Amides | Corrosion inhibitors, surfactants |

| Dicarboxylic Acids | Building blocks for polyamides and other polymers |

This table outlines potential applications based on the functional groups of the parent compound and known uses of similar fatty acid derivatives.

Nanomaterials and Self-Assembly Research (e.g., Liposomes)

The amphiphilic character of this compound, with its long hydrophobic alkyl chain and a distinct hydrophilic head group (composed of the carboxylic acid and two adjacent hydroxyl functions), makes it a candidate for self-assembly into various nanostructures in aqueous environments. nih.gov

Fatty acids and their derivatives are known to self-assemble into micelles, lamellar sheets, and vesicles (liposomes). nih.govresearchgate.net Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate aqueous solutions. nih.govnih.gov While typically formed from phospholipids, single-chain amphiphiles like fatty acids can also form these structures. researchgate.net The formation and stability of these vesicles are governed by thermodynamic and kinetic factors, including the geometry and chemical nature of the amphiphile. nih.gov

The presence and position of hydroxyl groups on the fatty acid chain play a critical role in directing the morphology of the resulting aggregates. acs.org The two adjacent hydroxyl groups at the 2 and 3 positions of the hexadecanoic acid chain would create a highly polar, bulky head region. This structure could influence the molecular packing parameter, potentially favoring the formation of curved structures like micelles or vesicles over simple planar bilayers. nih.gov Studies on other hydroxylated fatty acids have shown they can form not only micelles and lamellar phases but also more complex structures like helically wound ribbons and nanotubes. acs.org For instance, the self-assembly of cerebrosides containing hydroxy fatty acids (HFA-Gal-Cer) leads to the formation of cochleate cylinders, a morphology attributed to the additional hydroxyl group at the hydrophobic interface. acs.org

Therefore, this compound could be investigated for its ability to form stable vesicles or liposomes, which have broad applications. nih.gov Furthermore, such self-assembling systems can serve as templates for the organization of other nanomaterials. For example, functionalized carbon nanotubes have been integrated into composites through self-assembly processes guided by molecular templates. duke.edunih.gov The carboxylic acid and hydroxyl groups of this compound could be used to functionalize surfaces or nanoparticles, directing their assembly into ordered structures.

Table 2: Research Findings on Self-Assembly of Hydroxy Fatty Acids

| Hydroxy Fatty Acid Derivative | Observed Self-Assembled Structure | Key Finding | Reference |

|---|---|---|---|

| 12-Hydroxy Stearic Acid Salts | Micelles and Bilayers (lamellar solutions) | Formation of hydrogen bonds between lipids in the micelle core was suggested. The type of salt influenced whether micelles or bilayers formed. | nih.gov |

| HFA-Gal-Cer (containing 2-hydroxy fatty acids) | Cochleate Cylinders | The additional hydroxyl group at the hydrophobic interface was critical in directing the self-assembled morphology. | acs.org |

| Lithium 12-Hydroxystearate | Helical Ribbons | Established a relationship between molecular chirality and the organization of lipid packing in self-assembled structures. | acs.org |

Future Research Directions and Challenges

Elucidation of Novel Biosynthetic Pathways and Enzymes

A fundamental challenge and opportunity lie in uncovering and understanding the natural biosynthetic routes to 2,3-Dihydroxyhexadecanoic acid. Research into the biosynthesis of other complex natural products demonstrates that a combination of genetic manipulation and detailed in vitro characterization can reveal unexpected enzymatic mechanisms. nih.govresearchgate.net The elucidation of pathways for similar molecules, such as the iron chelator enterobactin (B1671361) which involves the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate, provides a roadmap. nih.gov Future efforts will likely involve genome mining of various organisms to identify gene clusters responsible for its formation. nih.gov

The identification of specific enzymes, such as hydroxylases and oxidoreductases that act on fatty acid chains, will be paramount. For instance, studies on the enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) have detailed the specific oxidation of a hydroxyl group, a process that could be analogous to the formation of this compound. nih.gov Once identified, these enzymes can be characterized to understand their substrate specificity, catalytic mechanisms, and cofactor requirements, paving the way for engineered biosynthesis. nih.govnih.gov

Development of Chemo-Enzymatic and Biocatalytic Methodologies with Enhanced Selectivity and Yield

The precise placement of two hydroxyl groups on the fatty acid backbone presents a significant synthetic challenge. Chemo-enzymatic and biocatalytic approaches are promising for achieving the high selectivity and yield required for viable production. Biocatalysis, utilizing either whole cells or isolated enzymes, offers advantages of mild reaction conditions and high stereoselectivity, aligning with the principles of green chemistry. mdpi.comnih.gov

Future research will focus on developing methods that combine chemical synthesis steps with enzymatic transformations. nih.govnih.gov For example, a readily available fatty acid precursor could be subjected to enzymatic dihydroxylation. Lipases and other hydrolases have been successfully used for the regioselective acylation and deacylation in the synthesis of other complex lipids, a strategy that could be adapted for this compound. uca.fr The development of these processes will depend heavily on enzyme selection and reaction optimization to maximize efficiency and product purity. nih.govfrontiersin.org

Table 1: Comparison of Potential Biocatalytic Approaches

| Approach | Potential Advantages | Key Challenges |

| Whole-Cell Biotransformation | Cofactor regeneration is handled internally; no need for enzyme purification. | Substrate/product toxicity to cells; formation of byproducts. |

| Isolated Enzyme Catalysis | High specificity; simpler reaction monitoring and product purification. | Enzyme stability; cost of enzyme production and cofactors. |

| Chemo-Enzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes. | Compatibility of reaction conditions; multi-step process complexity. |

Exploration of Undiscovered Biological Roles in Diverse Organisms

The biological functions of this compound are largely unknown, representing a significant area for future discovery. Fatty acids, in general, play crucial roles as structural components of cell membranes, energy storage molecules, and signaling molecules. nih.gov Dihydroxy fatty acids, specifically, may possess unique properties. For example, furan (B31954) fatty acids are known to be potent radical scavengers, and it is speculated that some health benefits attributed to omega-3 fatty acids might be related to these associated compounds. wikipedia.org

Research should investigate whether this compound plays a role in cell signaling, possesses antimicrobial or anti-inflammatory properties, or acts as a precursor to other bioactive molecules. nih.gov Its presence has been noted in various food sources, although its specific functions remain uncharacterized. hmdb.ca Understanding its natural roles in plants, microbes, or animals could provide insights into its potential applications in medicine and nutrition. nih.govnih.gov

Engineering of Microbial Platforms for Scalable and Sustainable Production

To produce this compound on an industrial scale, the development of engineered microbial platforms is essential. specialchem.com Genetically engineered microorganisms like Escherichia coli and various yeast species can be programmed to produce valuable chemicals from renewable feedstocks. nih.govfrontiersin.orgmdpi.com This approach offers a sustainable alternative to fossil fuel-based chemical production. specialchem.com

Future work will involve the heterologous expression of the identified biosynthetic pathway in a suitable microbial host. nih.govresearchgate.net Metabolic engineering strategies will be crucial to channel carbon flux towards the desired product and away from competing pathways. nih.govnih.gov As demonstrated with the production of (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid in engineered E. coli, overexpression of key enzymes can lead to significant product accumulation, reaching titers of several grams per liter. nih.gov Overcoming challenges such as product toxicity and optimizing fermentation processes will be key to achieving economically viable and scalable production. specialchem.comnortheastern.edunih.gov

Table 2: Examples of Biochemical Production in Engineered Microbes

| Product | Host Organism | Titer Achieved | Citation |

| (S,S)-2,3-dihydroxy-2,3-dihydrobenzoic acid | Escherichia coli | 4.6 g/L | nih.gov |

| Diosmetin | Streptomyces albidoflavus | 4.03 mg/L | nih.gov |

| 3-Hydroxypropionic acid | Synechocystis sp. | 837.18 mg/L | mdpi.com |

Design and Synthesis of Next-Generation Bio-Based Materials with Tailored Properties

The bifunctional nature of this compound, with its carboxylic acid head and two hydroxyl groups, makes it an attractive building block for novel bio-based polymers and materials. ieabioenergy.com This aligns with the growing demand for sustainable materials to replace petroleum-derived plastics. mdpi.com

Research in this area will focus on using this compound as a monomer or an additive in polymerization reactions. It could potentially be used to create new types of polyesters or polyurethanes with unique properties. For example, the introduction of hydroxyl groups into a polymer backbone can affect properties like hydrophilicity, biodegradability, and thermal stability. mdpi.com Projects like NEXT-STEP, which aim to scale up new bio-based chemical platforms for polymers, highlight the industrial interest in such molecules. bbeu.org The challenge will be to synthesize these new materials and characterize their properties to determine their suitability for applications ranging from packaging and engineering plastics to biomedical devices. researchgate.netecologic.eu

Q & A

Q. What analytical methods are recommended for structural characterization of 2,3-dihydroxyhexadecanoic acid (Dhh) in natural products?

Liquid chromatography coupled with high-resolution mass spectrometry (e.g., UPLC-QTOF) is optimal for identifying Dhh in complex matrices like microbial metabolites. For example, Dhh was resolved in hassallidin E using UPLC-QTOF, where its hydroxylation pattern was confirmed via accurate mass measurements (±2 ppm error) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, can further validate stereochemistry and regioselectivity of hydroxyl groups.

Q. How is this compound synthesized in microbial systems?

Dhh is biosynthesized via hydroxylation of hexadecanoic acid precursors. In Planktothrix serta PCC 8927, cytochrome P450 monooxygenases likely catalyze sequential oxidation at C-2 and C-3 positions. Recombinant expression systems (e.g., E. coli) engineered with epoxygenase and epoxide hydrolase enzymes can mimic this pathway for in vitro production, as demonstrated for structurally similar 9,10-dihydroxyhexadecanoic acid .

Q. What safety protocols are essential when handling dihydroxyhexadecanoic acids in the lab?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation of aerosols.

- Waste disposal: Collect organic waste in sealed containers for incineration by certified facilities, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How do regioselective hydroxylation patterns (e.g., 2,3 vs. 10,16 positions) affect the biological activity of dihydroxyhexadecanoic acids?

Regioselectivity determines interaction with biological targets. For instance:

- 2,3-Dhh: Integral to the antifungal activity of hassallidin E, where hydroxyl groups stabilize hydrogen bonding with fungal membrane components .

- 10,16-Dhh: A key monomer in plant cuticles, polymerized via lipase-catalyzed oligomerization to form hydrophobic barriers .

Comparative studies using synthetic analogs (e.g., 3,12- or 3,16-dihydroxy isomers) can elucidate structure-activity relationships .

Q. What experimental strategies resolve contradictions in mass spectral data for dihydroxyhexadecanoic acid derivatives?

- Isotopic labeling: Use -labeled precursors to distinguish fragment ions from background noise.

- Derivatization: Trimethylsilylation improves volatility and ionization efficiency in GC-MS, enabling detection limits as low as 0.05 pg .

- Multistage MS (MS): Resolves isobaric interferences by isolating precursor ions for sequential fragmentation.

Q. How can enzymatic vs. chemical synthesis routes be optimized for scalable production of 2,3-Dhh?

Q. What role does 2,3-Dhh play in the stability of cyclic lipopeptides like hassallidin E?

Dhh’s vicinal diol structure enhances chelation of divalent cations (e.g., Ca), stabilizing the macrocyclic scaffold of hassallidin E. Mutagenesis studies replacing Dhh with non-hydroxylated fatty acids reduced antifungal efficacy by >90%, highlighting its functional necessity .

Methodological Challenges

Q. How can researchers address low yields in heterologous expression of Dhh-producing enzymes?

- Codon optimization: Tailor gene sequences to host organism preferences (e.g., E. coli codon bias).

- Cofactor supplementation: Add NADPH or Fe to sustain P450 monooxygenase activity .

- Fusion tags: Use maltose-binding protein (MBP) tags to improve solubility of recombinant enzymes.

Q. What computational tools predict the physicochemical properties of dihydroxyhexadecanoic acids?

- LipidMAPS/LMSD: Curates experimental data on hydroxy fatty acids, including logP and solubility .

- QSPR models: Predict bioavailability and membrane permeability based on hydroxylation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.